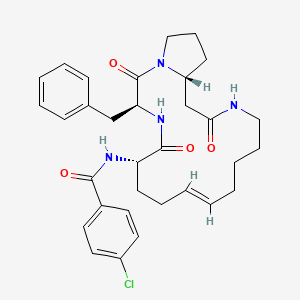
Thrombin inhibitor 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thrombin Inhibitor 11 is a synthetic compound designed to inhibit the activity of thrombin, a key enzyme in the blood coagulation process. Thrombin plays a crucial role in converting fibrinogen to fibrin, leading to clot formation. Inhibiting thrombin can prevent excessive clotting, making this compound a valuable tool in the treatment of thrombotic disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thrombin Inhibitor 11 is synthesized through a multi-step chemical process. The synthesis typically involves the formation of a core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common synthetic routes include:
Step 1: Formation of the core structure through cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: Thrombin Inhibitor 11 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products:
Applications De Recherche Scientifique
Thrombin Inhibitor 11 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on blood coagulation and related disorders.
Medicine: Investigated for its potential in treating thrombotic disorders such as deep vein thrombosis and pulmonary embolism.
Industry: Utilized in the development of anticoagulant therapies and diagnostic tools.
Mécanisme D'action
Thrombin Inhibitor 11 exerts its effects by binding to the active site of thrombin, preventing it from converting fibrinogen to fibrin. This inhibition disrupts the coagulation cascade, reducing the formation of blood clots. The molecular targets include the catalytic site of thrombin and its associated pathways, such as the activation of coagulation factors V, VIII, and XIII .
Comparaison Avec Des Composés Similaires
Thrombin Inhibitor 11 is unique in its high specificity and potency compared to other thrombin inhibitors. Similar compounds include:
Argatroban: A direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Bivalirudin: Another direct thrombin inhibitor with reversible binding properties.
Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation patients.
This compound stands out due to its enhanced stability and reduced risk of bleeding complications, making it a promising candidate for further development and clinical use.
Propriétés
Formule moléculaire |
C32H39ClN4O4 |
|---|---|
Poids moléculaire |
579.1 g/mol |
Nom IUPAC |
N-[(3S,6S,9E,18R)-3-benzyl-2,5,16-trioxo-1,4,15-triazabicyclo[16.3.0]henicos-9-en-6-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C32H39ClN4O4/c33-25-17-15-24(16-18-25)30(39)35-27-14-8-3-1-2-4-9-19-34-29(38)22-26-13-10-20-37(26)32(41)28(36-31(27)40)21-23-11-6-5-7-12-23/h1,3,5-7,11-12,15-18,26-28H,2,4,8-10,13-14,19-22H2,(H,34,38)(H,35,39)(H,36,40)/b3-1+/t26-,27+,28+/m1/s1 |
Clé InChI |
PPPSLAPHDMQKDZ-WVCFSCGBSA-N |
SMILES isomérique |
C1CCNC(=O)C[C@H]2CCCN2C(=O)[C@@H](NC(=O)[C@H](CC/C=C/C1)NC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
SMILES canonique |
C1CCNC(=O)CC2CCCN2C(=O)C(NC(=O)C(CCC=CC1)NC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















